Endotoxin Specification: 4-Fold Lower Endotoxin in Plant-Derived cGMP Galactose vs. Standard Pharma Grade
Plant-derived non-GMO galactose manufactured under cGMP (BioSpectra GALP-4250) specifies endotoxin at ≤2.5 EU/g, compared to the standard pharmacopoeial limit of ≤10 EU/g for general pharma-grade D-galactose (Ph. Eur./NF) [1][2]. This represents a 4-fold tighter specification. For injectable-grade bioprocessing feeds (Pfanstiehl G-126-3), endotoxin and trace metals are additionally controlled to parenteral excipient standards, with specifications exceeding regulatory requirements .
| Evidence Dimension | Bacterial endotoxin concentration |
|---|---|
| Target Compound Data | ≤2.5 EU/g (BioSpectra plant-derived cGMP grade); <5 EU/g available on request (Yixin plant-derived NAD grade) |
| Comparator Or Baseline | ≤10 EU/g (standard Ph. Eur./NF pharma-grade D-galactose; e.g., Carl Roth, ITW Reagents); animal-derived grades typically lack endotoxin specification |
| Quantified Difference | 4-fold lower endotoxin specification (≤2.5 vs. ≤10 EU/g); up to ≥20-fold lower vs. United States Biological grade (≤0.5 EU/mg = ≤500 EU/g) |
| Conditions | LAL (Limulus Amebocyte Lysate) kinetic chromogenic method; per EP 2.6.14 / USP 〈85〉 |
Why This Matters
Endotoxin contamination in cell culture media directly triggers innate immune responses in mammalian cells, altering protein expression profiles and compromising recombinant therapeutic protein quality; a 4-fold tighter specification reduces batch failure risk in GMP bioproduction.
- [1] BioSpectra. D-Galactose BIOTECH Plant Derived, EP, NF, LBLE, GMP. Technical Datasheet. Endotoxin ≤2.5 EU/g. View Source
- [2] Carl Roth. D(+)-Galactose, 100 g, CAS 59-23-4. Specification: Endotoxin ≤10 E.U./g. Assay (HPLC) ≥99.0%. View Source
